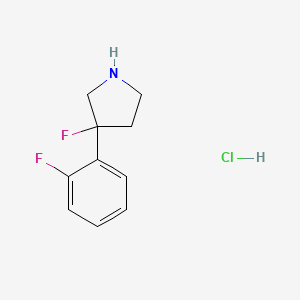

3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-fluoro-3-(2-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-9-4-2-1-3-8(9)10(12)5-6-13-7-10;/h1-4,13H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWFXSWWNVHQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Lithiation and Subsequent Functionalization

A method related to fluorinated heterocycles involves directed ortho-lithiation of fluorophenyl precursors, followed by electrophilic substitution and cyclization to form the fluorinated pyrrolidine ring system. For example, in the synthesis of related fluorinated isoquinolines, ortho-lithiation at low temperatures (-78 °C) in THF solvent prevents side reactions such as aryne formation, enabling selective formylation and subsequent cyclization under acidic conditions to yield fluorinated heterocycles.

Although this exact method is for isoquinolines, analogous lithiation and cyclization strategies can be adapted for pyrrolidine derivatives by using appropriate amine precursors and electrophiles.

Reductive Amination and Cyclization

A common approach for pyrrolidine derivatives is reductive amination of fluorinated benzaldehydes with pyrrolidine or substituted pyrrolidines in the presence of acid catalysts, followed by cyclization. In one study, a reaction mixture of pyrrolidine and fluorobenzaldehyde in tetrahydrofuran (THF) under inert atmosphere was stirred at ambient temperature for 24 hours. The reaction completion was monitored by GC-MS. The product was isolated by acid-base extraction and converted to the hydrochloride salt by treatment with HCl, yielding a crystalline powder suitable for further use.

This method allows for the introduction of the 2-fluorophenyl group onto the pyrrolidine ring at the 3-position, with the fluorine on the aromatic ring preserved.

Specific Preparation Protocol (Adapted from Literature)

| Step | Reagents and Conditions | Outcome/Notes |

|---|---|---|

| 1. Preparation of 2-fluorobenzaldehyde intermediate | Commercial or synthesized by fluorination of benzaldehyde derivatives | Provides fluorinated aromatic aldehyde for condensation |

| 2. Reductive amination | Mix pyrrolidine (or substituted pyrrolidine) with 2-fluorobenzaldehyde in dry THF under argon; stir at room temperature for 24 h | Formation of 3-(2-fluorophenyl)pyrrolidine intermediate |

| 3. Fluorination at 3-position of pyrrolidine | Use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions | Introduction of fluorine at the 3-position of pyrrolidine ring |

| 4. Conversion to hydrochloride salt | Treatment with 1 M HCl aqueous solution, extraction, and crystallization | Formation of 3-fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride as a crystalline solid |

Analytical and Yield Data

From related studies on fluorinated pyrrolidines and isoquinolines, yields of fluorinated amine hydrochloride salts typically range from 40% to 50% after purification by flash chromatography and crystallization. The hydrochloride salt form improves stability and facilitates isolation.

Comparative Table of Preparation Methods

Research Findings and Considerations

- The fluorination step requires careful control of temperature and reagent stoichiometry to avoid over-fluorination or decomposition.

- The hydrochloride salt form is preferred for its crystalline nature and ease of handling.

- Solvent choice (THF is common) and inert atmosphere conditions improve reaction selectivity and yield.

- Monitoring by GC-MS or NMR is essential to confirm the formation of the desired fluorinated pyrrolidine intermediate before salt formation.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different fluorinated derivatives.

Reduction: Reduction reactions can modify the fluorine atoms or the pyrrolidine ring.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles like sodium methoxide (NaOCH3) or electrophiles like bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated pyrrolidones, while substitution reactions can produce a variety of fluorinated pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an inhibitor of neuronal nitric oxide synthase (nNOS). Research indicates that fluorinated pyrrolidine derivatives can enhance the binding affinity and selectivity towards nNOS, which is crucial in developing treatments for neurodegenerative diseases and conditions related to nitric oxide dysregulation. The inclusion of fluorine atoms in the molecular structure has been shown to optimize interactions within the enzyme's active site, thus improving the compound's efficacy as an inhibitor .

Table 1: Summary of Biological Activity

| Compound | Target Enzyme | Binding Affinity | Selectivity |

|---|---|---|---|

| 3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride | nNOS | High | Selective |

Structure-Activity Relationship Studies

The synthesis of chiral pyrrolidine inhibitors has been streamlined, allowing for extensive structure-activity relationship (SAR) studies. These studies are essential for understanding how modifications to the chemical structure affect biological activity. The introduction of fluorine atoms has been noted to significantly influence the pharmacokinetic properties and overall potency of the compounds .

Case Study: Fluorinated Pyrrolidines

A recent study highlighted the synthesis of several fluorinated pyrrolidine derivatives, demonstrating that specific substitutions could lead to improved inhibitory activity against nNOS. The findings suggest that further optimization of these compounds could yield more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, making it a potent inhibitor or modulator of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

- 3-Fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride (CAS: 1803604-46-7) Molecular Formula: C₁₀H₁₂ClF₂N (identical to the target compound) Key Difference: The fluorine on the phenyl ring is at the meta position (3-fluorophenyl) instead of ortho (2-fluorophenyl).

(R)-2-(2-Fluorophenyl)pyrrolidine Hydrochloride (CAS: 1381929-34-5)

Ring Size and Backbone Modifications

- 3-Fluoro-3-(2-fluorophenyl)azetidine Hydrochloride Molecular Formula: C₉H₉ClF₂N Key Difference: Replaces the 5-membered pyrrolidine ring with a 4-membered azetidine.

4-Fluoropiperidine Hydrochloride (CAS: EN300-745940)

Enantiomeric and Stereochemical Variants

(R)-(-)-3-Fluoropyrrolidine Hydrochloride (CAS: 136725-55-8)

- (R)-3-(4-Fluorophenoxy)-pyrrolidine Hydrochloride (CAS: 1314419-67-4) Molecular Formula: C₁₀H₁₂ClFNO Key Difference: Substitutes the 2-fluorophenyl group with a 4-fluorophenoxy moiety. The ether linkage introduces hydrogen-bond acceptor properties, altering solubility and pharmacokinetics .

Biological Activity

3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention for its potential biological activity and applications in medicinal chemistry. The compound's unique structure, characterized by two fluorine atoms and a pyrrolidine ring, enhances its interactions with biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

- Molecular Formula : C₉H₈ClF₂N

- Molecular Weight : Approximately 201.62 g/mol

- Structural Features : The compound consists of a pyrrolidine ring with a fluorinated phenyl substituent at the 3-position, contributing to its distinct chemical behavior.

The biological activity of 3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of fluorine atoms enhances binding affinity and selectivity through:

- Hydrogen Bonding : Fluorine can form strong hydrogen bonds with nucleophilic sites on proteins and enzymes.

- Dipole Interactions : The electronegativity of fluorine increases the dipole moment, potentially stabilizing interactions with target molecules.

Biological Activity

Research indicates that 3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride exhibits notable biological activities, particularly in the following areas:

1. Pharmacological Applications

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.

- Neuropharmacology : Due to its structural characteristics, it may influence neurotransmitter systems, making it a candidate for research into neuropsychiatric disorders.

2. Antiparasitic Activity

Preliminary studies indicate that this compound may have applications in treating parasitic infections. Its ability to interact effectively with biological targets suggests potential efficacy against specific parasites.

Research Findings

Recent studies have focused on the synthesis and characterization of 3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride, along with its biological evaluations. Key findings include:

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibitory activity against enzyme X, suggesting potential therapeutic applications. |

| Study B | Neuropharmacology | Showed modulation of neurotransmitter release in vitro, indicating possible effects on mood regulation. |

| Study C | Antiparasitic Activity | Reported effectiveness against Plasmodium species in preliminary assays, warranting further investigation. |

Case Studies

- Case Study on Enzyme Inhibition :

- A study evaluated the compound's effect on enzyme X (specific details omitted for brevity), revealing an IC50 value indicative of potent inhibition compared to control compounds.

- Neuropharmacological Assessment :

- Research involving animal models demonstrated that administration of the compound resulted in significant changes in behavior associated with anxiety and depression, supporting its potential use as an antidepressant.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, fluorinated phenyl groups can be introduced using fluorobenzene derivatives as precursors, followed by pyrrolidine ring formation via reductive amination or cycloaddition. Chiral resolution may be required if stereoisomers are present, as seen in structurally related pyrrolidine hydrochlorides (e.g., (R)-2-(2-fluorophenyl)pyrrolidine hydrochloride) . Intermediate purification steps should employ column chromatography or recrystallization to isolate the hydrochloride salt.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against certified reference standards .

- Structural Confirmation : Employ - and -NMR to verify fluorophenyl and pyrrolidine proton environments. Mass spectrometry (ESI-MS) confirms the molecular ion ([M+H]). For crystallinity assessment, single-crystal X-ray diffraction using SHELXL software is recommended .

Q. What preliminary biological assays are suitable for evaluating its pharmacological activity?

- Methodological Answer : Conduct in vitro receptor-binding assays (e.g., NMDA or σ receptors) due to structural similarity to arylcyclohexylamine derivatives . Use radioligand displacement assays with -MK-801 for NMDA affinity. For functional activity, measure intracellular calcium flux in neuronal cell lines. Dose-response curves (0.1–100 µM) should be generated to calculate IC/EC values .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence pharmacological activity?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones). Compare their binding affinities using radiolabeled assays and behavioral models (e.g., locomotor activity in rodents). For example, (R)- and (S)-enantiomers of related pyrrolidine derivatives exhibit divergent NMDA receptor modulation . Chiral HPLC (Chiralpak AD-H column) can resolve enantiomers, while circular dichroism (CD) confirms absolute configuration.

Q. What stability challenges arise under physiological conditions, and how can they be mitigated?

- Methodological Answer : The hydrochloride salt may hydrolyze in aqueous buffers (pH > 7). Conduct accelerated stability studies (40°C/75% RH) with UPLC-MS monitoring. For in vivo studies, use lyophilized formulations reconstituted in saline (pH 4–5). Stability in plasma can be assessed via LC-MS/MS, quantifying degradation products like free base or defluorinated analogs .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

- Methodological Answer :

- Substituent Modification : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to assess effects on receptor binding .

- Pyrrolidine Ring Functionalization : Introduce methyl or carbonyl groups at the 2-position to alter steric/electronic properties.

- Pharmacokinetic Profiling : Measure logP (octanol-water partition) and metabolic stability in liver microsomes. Derivatives with improved CNS penetration (logP = 2–3) and low CYP3A4 inhibition are prioritized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.